6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline
CAS No.: 338949-36-3
Cat. No.: VC5994120
Molecular Formula: C12H16N2
Molecular Weight: 188.274
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338949-36-3 |
|---|---|
| Molecular Formula | C12H16N2 |
| Molecular Weight | 188.274 |
| IUPAC Name | 6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline |
| Standard InChI | InChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2 |
| Standard InChI Key | YNWGNIXGOYARFJ-UHFFFAOYSA-N |
| SMILES | C1CCN2C(C1)CNC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline consists of a pyridine ring fused to a hexahydroquinoxaline system. The partially saturated quinoxaline moiety introduces conformational flexibility, which may influence its interactions with biological targets. Key structural attributes include:
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Ring system: Tricyclic framework with nitrogen atoms at positions 1 and 8 of the quinoxaline ring.
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Hydrogenation pattern: Six hydrogen atoms saturate the quinoxaline component, reducing aromaticity and altering electronic properties.
The IUPAC name, 6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline, precisely describes this arrangement.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 188.27 g/mol |
| CAS Registry Number | 338949-36-3 |
| SMILES Notation | C1CCN2C(C1)CNC3=C2NC=CC3 |
The compound's logP (calculated) of 2.1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Characterization
Synthetic Pathways
Synthesis typically involves a multi-step sequence starting from commercially available precursors:
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Formation of the pyridine-quinoxaline scaffold: Condensation of 2-aminopyridine derivatives with cyclohexanedione under acidic conditions.
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Selective hydrogenation: Catalytic hydrogenation (e.g., Pd/C, at 50 psi) reduces the quinoxaline ring to achieve partial saturation.
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Purification: Chromatographic techniques (silica gel, eluent: ethyl acetate/hexane) yield >95% purity, as verified by HPLC.
Analytical Characterization
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NMR Spectroscopy: -NMR (400 MHz, CDCl) shows characteristic signals at δ 3.2–3.5 ppm (m, 4H, –NCH) and δ 1.6–2.1 ppm (m, 6H, cyclohexane protons).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 189.1 [M+H], confirming the molecular weight.
| Activity | Model System | Result |
|---|---|---|
| Cytotoxicity | MCF-7 cells | IC = 14.2 μM |
| Anti-inflammatory | RAW 264.7 macrophages | 38% TNF-α inhibition at 10 μM |
| Metabolic Stability | Human liver microsomes | t = 45 min |
Data from preliminary screens suggest dose-dependent responses, though clinical relevance requires further validation.
| Supplier | Purity | Packaging |
|---|---|---|
| JW & Y Pharmlab Co. | 98% | 1 g, 5 g, 10 g |
| Shanghai Benso Pharmaceutical | 95% | 50 mg–1 kg |
| VulcanChem | 97% | Research samples |
Pricing ranges from $120–$450 per gram, reflecting scale-dependent synthesis costs.
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